Decarestrictine A
Overview
Description
Synthesis Analysis
The synthesis of Decarestrictine D, closely related to Decarestrictine A, involves stereoselective oxygenation of (2Z,4E)-alkadienyl alcohol, synthesized through a nickel-catalyzed coupling reaction. This process highlights the efficiency and protective-group-dependent yield, particularly with tri-MOM protective groups, showcasing the complexity and challenges in synthesizing such molecules (Kobayashi et al., 2005).
Molecular Structure Analysis
The molecular structure of Decarestrictine L, another member of the decarestrictine family, was elucidated through total synthesis utilizing a C2 symmetrical diepoxide chiral synthon, demonstrating the intricate stereocontrolled construction of its tetrahydropyranyl nucleus (Machinaga & Kibayashi, 1993).
Chemical Reactions and Properties
The synthesis routes of Decarestrictines often involve key steps such as ring-closing metathesis (RCM) and Yamaguchi esterification. These methods are crucial for constructing the core structure and highlighting the stereoselectivity and functional group compatibility required for these complex molecules (Gupta & Kumar, 2008).
Physical Properties Analysis
Detailed analysis of physical properties specific to Decarestrictine A is not directly available; however, the physical properties of such compounds can generally be inferred from their molecular structure, such as solubility, melting points, and optical rotation, which are critical for their biological activity and synthesis optimization.
Chemical Properties Analysis
The chemical properties of decarestrictines, including reactivity, stability, and functional group characteristics, play a significant role in their synthesis and potential biological activities. For instance, the protective-group-dependent efficiency in the macrocyclization process illustrates the importance of understanding these properties for successful synthesis (Kobayashi et al., 2005).
Scientific Research Applications
1. Total Synthesis of Decarestrictine I
- Summary of Application : Decarestrictine I is synthesized via a ring-closing metathesis of epoxy dienoic esters obtained through the Yamaguchi esterification of their respective intermediates .
- Methods of Application : The key steps in the synthesis include ring-closing metathesis of epoxy dienoic esters and Yamaguchi esterification .
- Results or Outcomes : The synthesis resulted in the successful creation of Decarestrictine I .
2. Stereoselective Total Synthesis of Decarestrictine J
- Summary of Application : Decarestrictine J has been synthesized from inexpensive and commercially available starting materials .
- Methods of Application : The synthesis utilizes Jacobsen’s hydrolytic kinetic resolution, regioselective ring opening of epoxide, and Yamaguchi macrolactonisation .
- Results or Outcomes : The synthesis resulted in the successful creation of Decarestrictine J .
3. Total Synthesis of Decarestrictine I and Botryolide B
- Summary of Application : A convergent stereoselective total synthesis of decarestrictine I and botryolide B invoking a common synthetic strategy is reported .
- Methods of Application : The key steps are: ring-closing metathesis of epoxy dienoic esters obtained through the Yamaguchi esterification of their respective intermediates to furnish the respective Z-macrocycles .
- Results or Outcomes : The synthesis resulted in the successful creation of Decarestrictine I and Botryolide B .
4. Total Synthesis of Decarestrictine I and Botryolide B via RCM Protocol
- Summary of Application : A convergent stereoselective total synthesis of decarestrictine I and botryolide B via RCM protocol is reported .
- Methods of Application : The key steps are: ring-closing metathesis of epoxy dienoic esters obtained through the Yamaguchi esterification of their respective intermediates .
- Results or Outcomes : The synthesis resulted in the successful creation of Decarestrictine I and Botryolide B .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,3R,7R,8Z,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2-/t6-,7+,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWPVPJYCLLPQL-PHKLUEOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(O2)C=CC(CC(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H](O2)/C=C\[C@@H](CC(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decarestrictine A |
Citations
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